molecular formula C13H14N4O B3016352 3-(dimethylamino)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one CAS No. 241146-78-1

3-(dimethylamino)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one

Cat. No.: B3016352
CAS No.: 241146-78-1
M. Wt: 242.282
InChI Key: GBVHLGAGVQFALP-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one is a useful research compound. Its molecular formula is C13H14N4O and its molecular weight is 242.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

  • Rahulan et al. (2014) synthesized a novel chalcone derivative compound, including 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one. This compound demonstrated potential for optical device applications like optical limiters due to its distinct nonlinear absorption behavior in chloroform under different laser intensities (Rahulan et al., 2014).

Chemosensor Application

  • Singh et al. (2014) developed a novel compound with intramolecular charge transfer characteristics, acting as a selective, sensitive, and reversible fluorescent chemosensor for micromolar detection of Fe+3 ions. This indicates its potential use in metal ion detection (Singh et al., 2014).

Inhibitor for CYP26

  • Gomaa et al. (2011) synthesized novel 3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-(4-(naphthalen-2-ylamino)phenyl)propyl derivatives showing potent inhibitory activity against MCF-7 CYP26A1, suggesting applications in enhancing the biological activity of exogenous ATRA (Gomaa et al., 2011).

Structural Library Generation

  • Roman (2013) used 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. This highlights its role in synthetic chemistry (Roman, 2013).

Antimicrobial Activity

  • Swarnkar et al. (2014) carried out a reaction involving a related chalcone derivative with hydrazine hydrate and other hydrazides, leading to the synthesis of pyrazole derivatives, which exhibited antibacterial and antifungal activities (Swarnkar et al., 2014).

Corrosion Inhibition

  • Hrimla et al. (2020) synthesized triazole derivatives with phosphonic acid as a pendent group, demonstrating their effectiveness in inhibiting corrosion of mild steel in acidic solution, indicating potential applications in material science (Hrimla et al., 2020).

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Furthermore, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

(Z)-3-(dimethylamino)-1-phenyl-2-(1,2,4-triazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-16(2)8-12(17-10-14-9-15-17)13(18)11-6-4-3-5-7-11/h3-10H,1-2H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVHLGAGVQFALP-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=CC=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=CC=C1)\N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.